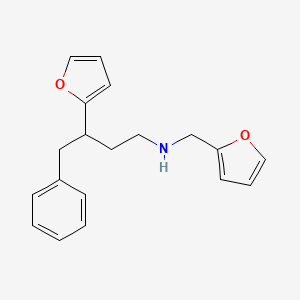![molecular formula C29H31N3O2 B11049366 1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11049366.png)
1-(2-methoxyphenyl)-4-[1-(2,3,5,6-tetramethylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-メトキシフェニル)-4-[1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件: 1-(2-メトキシフェニル)-4-[1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンの合成は、通常、入手しやすい前駆体から始まる複数の段階を伴います。一般的な合成経路には、次のものが含まれる場合があります。
-
ベンゾイミダゾールコアの形成:
- o-フェニレンジアミンを2,3,5,6-テトラメチルベンザルデヒドと酸性条件下で反応させて、ベンゾイミダゾール環を形成します。
- 条件: 酢酸またはポリリン酸中で還流。
-
メトキシフェニル基の付加:
- 求核置換反応を介して、2-メトキシフェニル基を導入します。
- 条件: ジメチルホルムアミド(DMF)などの極性非プロトン性溶媒中で、炭酸カリウムなどの適切な塩基を使用します。
-
ピロリジノン環の形成:
- ベンゾイミダゾール誘導体と適切なアミンを含む環化反応を行い、ピロリジノン環を形成します。
- 条件: オキシ塩化リン(POCl3)などの脱水剤の存在下で加熱します。
工業的生産方法: この化合物の工業的生産は、高収率と純度を確保するために、上記の合成段階を最適化する必要があるでしょう。これには、連続フローリアクター、自動合成プラットフォーム、再結晶やクロマトグラフィーなどの厳格な精製技術の使用が含まれる可能性があります。
化学反応の分析
反応の種類: 1-(2-メトキシフェニル)-4-[1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンは、さまざまな化学反応を起こす可能性があります。これには、次のようなものがあります。
-
酸化: メトキシ基は、対応するフェノールまたはキノン誘導体に変換されて酸化される可能性があります。
- 試薬: 過マンガン酸カリウム(KMnO4)、三酸化クロム(CrO3)。
- 条件: 試薬に応じて、酸性または塩基性媒体。
-
還元: ベンゾイミダゾール環は、ジヒドロベンゾイミダゾール誘導体に変換されて還元される可能性があります。
- 試薬: 水素化ホウ素ナトリウム(NaBH4)、水素化リチウムアルミニウム(LiAlH4)。
- 条件: 通常、テトラヒドロフラン(THF)などの無水溶媒中。
-
置換: メトキシ基は、求核芳香族置換反応を介して他の官能基で置換される可能性があります。
- 試薬: ハロゲン化物、チオール、アミン。
- 条件: 高温、極性非プロトン性溶媒。
主要な生成物: これらの反応から形成される主要な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によってキノン誘導体が生成される可能性があり、還元によってジヒドロベンゾイミダゾール化合物が生成される可能性があります。
科学研究への応用
化学: より複雑な分子の合成や反応機構の研究のためのビルディングブロックとして使用されます。
生物学: 酵素相互作用の研究や生物学的アッセイのプローブとしての潜在的な用途があります。
医学: 抗炎症作用や抗癌作用など、潜在的な薬理学的特性について調査されています。
産業: 新しい材料や触媒の開発における可能性のある用途があります。
科学的研究の応用
1-(2-Methoxyphenyl)-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
1-(2-メトキシフェニル)-4-[1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンが効果を発揮する機序は、その特定の用途によって異なります。生物系では、酵素や受容体などの分子標的に結合し、結合相互作用を介してその活性を調節する可能性があります。関与する経路には、特定の酵素の阻害やシグナル伝達カスケードの活性化が含まれる可能性があります。
類似の化合物:
1-(2-メトキシフェニル)-4-[1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オン: は、他のベンゾイミダゾール誘導体やピロリジノン含有化合物と比較することができます。例として、次のようなものがあります。
ユニークさ: 1-(2-メトキシフェニル)-4-[1-(2,3,5,6-テトラメチルベンジル)-1H-ベンゾイミダゾール-2-イル]ピロリジン-2-オンにおけるメトキシフェニル基、ベンゾイミダゾール部分、ピロリジノン環のユニークな組み合わせにより、類似の化合物では観察されない独特の化学的特性と生物学的活性が付与される可能性があります。このユニークさは、これらの官能基によって付与される特定の電子効果と立体効果に起因する可能性があります。
類似化合物との比較
Similar Compounds
1-(2-Methoxyphenyl)piperazine: Shares the methoxyphenyl group but differs in the core structure.
2-Methoxyphenyl isocyanate: Contains the methoxyphenyl group and is used as a reagent in organic synthesis.
1-(4-Methoxyphenyl)piperazine: Similar in structure but with a different substitution pattern on the aromatic ring.
Uniqueness
1-(2-Methoxyphenyl)-4-{1-[(2,3,5,6-tetramethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to its combination of functional groups and its potential for diverse biological activities. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C29H31N3O2 |
|---|---|
分子量 |
453.6 g/mol |
IUPAC名 |
1-(2-methoxyphenyl)-4-[1-[(2,3,5,6-tetramethylphenyl)methyl]benzimidazol-2-yl]pyrrolidin-2-one |
InChI |
InChI=1S/C29H31N3O2/c1-18-14-19(2)21(4)23(20(18)3)17-32-25-11-7-6-10-24(25)30-29(32)22-15-28(33)31(16-22)26-12-8-9-13-27(26)34-5/h6-14,22H,15-17H2,1-5H3 |
InChIキー |
BNHNEMPDBPXYCK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1C)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=CC=C5OC)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2E)-2-methyl-3-[(4-methylphenyl)sulfonyl]prop-2-enoic acid](/img/structure/B11049284.png)

![4-[(3,4-dimethoxyphenyl)carbonyl]-3-hydroxy-5-(7-methoxy-1,3-benzodioxol-5-yl)-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11049299.png)
![2-(1,3-dimethyl-2,4,7-trioxo-1,2,3,4,5,6,7,8-octahydropyrido[2,3-d]pyrimidin-6-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11049300.png)
![4-(4-hydroxyphenyl)-3,4-dihydro-2H-pyrido[3,2-e][1,3]thiazolo[3,2-a]pyrimidine-2,5(1H)-dione](/img/structure/B11049307.png)
![[5-(pyridin-4-yl)-2H-tetrazol-2-yl]acetonitrile](/img/structure/B11049313.png)
![9-chloro-8-(piperidin-1-ylsulfonyl)-6H-pyrido[1,2-a]quinazolin-6-one](/img/structure/B11049320.png)

![4-amino-8-(3,4-dimethoxyphenyl)-10-oxo-17-thia-5,15,19-triazahexacyclo[17.2.2.02,18.03,16.06,15.09,14]tricosa-2(18),3(16),4,6,9(14)-pentaene-7-carbonitrile](/img/structure/B11049330.png)

![4-Amino-6-[(2-hydroxyethyl)amino]-1-(4-methylphenyl)-3-oxo-1,3-dihydrofuro[3,4-c]pyridine-7-carbonitrile](/img/structure/B11049353.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-hydroxyphenyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B11049356.png)
![3-(4-Chlorophenyl)-6-(5-methyl-1,2,3-thiadiazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11049362.png)
![4,5-Dimethoxy-9-(4-methoxyphenyl)naphtho[1,2-d][1,3]dioxole](/img/structure/B11049367.png)
